molecular formula C23H22N2O3 B299434 N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide

N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide

Cat. No. B299434
M. Wt: 374.4 g/mol
InChI Key: UJBGHUBUAORXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide, also known as MPAA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. This compound has also been shown to activate the p53 pathway, which is a tumor suppressor pathway that plays a critical role in preventing cancer development.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit neuroprotective properties by reducing oxidative stress and preventing neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide. One area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Another area of research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Additionally, further studies could investigate the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research. This compound exhibits a range of biochemical and physiological effects and has shown promise in the treatment of cancer and neurodegenerative diseases. While there are limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new discoveries and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide involves the reaction of 2-aminobenzamide with 3-phenylpropanoic acid and 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by recrystallization to obtain this compound in high purity.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C23H22N2O3/c1-28-21-14-8-7-13-20(21)25-23(27)18-11-5-6-12-19(18)24-22(26)16-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27)

InChI Key

UJBGHUBUAORXCA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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